
N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide
Overview
Description
N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide, also known as MMCMA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a cyclic amide derivative of N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide, which is a cyclic amide derivative of N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide. MMCMA has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a drug delivery vehicle. It has also been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Vibrational Spectra and Conformations
- Research on the vibrational spectra and stable conformations of N-methylacetamide derivatives has been conducted, providing insight into their structure and behavior. For instance, the study of vibrational frequencies and structural correlations of N-methylacetamide and related compounds has been explored (Davydova et al., 2014).
Synthesis and Chemical Reactions
- New methods have been developed for synthesizing α,β-unsaturated N-methoxy-N-methyl-amide structural units, enhancing our understanding of chemical synthesis and reaction mechanisms (Manjunath, Sane, & Aidhen, 2006).
Physical Properties of Mixtures
- Studies have measured physical properties like densities, viscosities, and ultrasonic velocities in binary mixtures involving N-methylacetamide, contributing to our knowledge of liquid mixture behavior (Victor & Hazra, 2002).
Antifungal and Antibacterial Activities
- Some derivatives of N-methylacetamide have been synthesized and tested for antifungal and antibacterial activities, indicating potential applications in medicine and agriculture (Li & Yang, 2009); (Hong, 2012).
Conformational Preferences
- The conformational preferences of N-methoxy-N-methylacetamides have been studied, providing valuable information for understanding the behavior of these molecules at a molecular level (Olivato et al., 2010).
Solvent Effects
- Research on solvent manipulation of N-methylacetamide inclusion compounds offers insights into the interactions between solvents and this class of compounds (Sayed, Jacobs, & Taljaard, 2015).
Structural and Electronic Properties
- Studies on the molecular structure of N-methylacetamide and its isosteres using techniques like gas electron diffraction and ab initio studies provide a deeper understanding of their structural and electronic properties (Kitano, Fukuyama, & Kuchitsu, 1973); (Malde, Khedkar, & Coutinho, 2006).
Infrared Spectrum Analysis
- The IR spectrum of N-methylacetamide has been analyzed to understand its characteristic peaks, which is significant in fields like organic chemistry and chemical biology (Ji et al., 2020).
Preferential Solvation
- Investigations into the preferential solvation of N-methylacetamide in various mixtures have been conducted, enhancing our understanding of solvation dynamics (Zielkiewicz, 2000).
properties
IUPAC Name |
N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-10(13-3)8(11)7-9(12-2)5-4-6-9/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMZFDSOLAMLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1(CCC1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



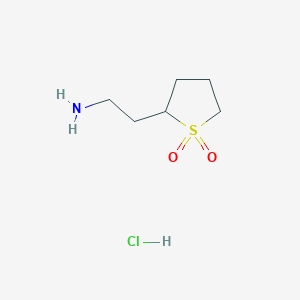
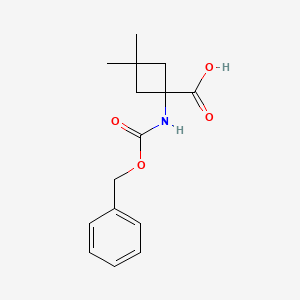

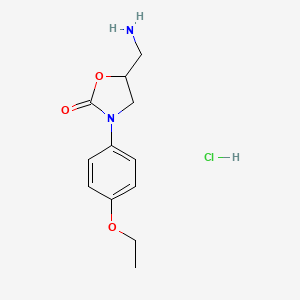
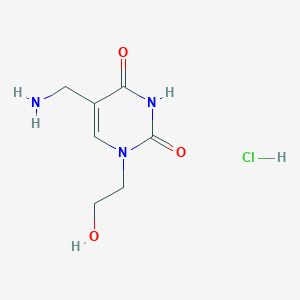


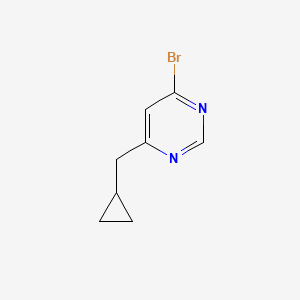
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)
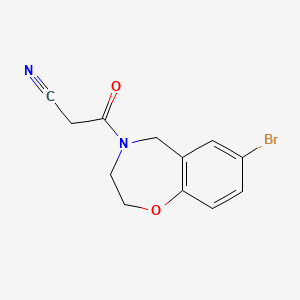
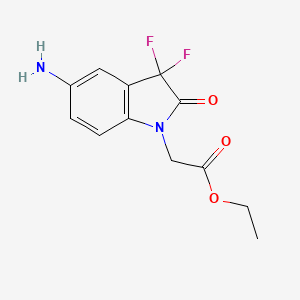
![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)